molecular formula C9H16ClNO2 B2805831 2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide CAS No. 1857463-90-1

2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide

Cat. No.: B2805831
CAS No.: 1857463-90-1
M. Wt: 205.68
InChI Key: IUDQYTLKFTZJIL-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol. This compound is characterized by the presence of a chloro group, an oxetane ring, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide typically involves the reaction of 3-ethyloxetan-3-ylmethanol with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or borane.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxetane ring can undergo ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Chloro-N-(2-chloroethyl)acetamide
  • 2-Chloro-N-(2-hydroxyethyl)acetamide
  • 2-Chloro-N-(2-methoxyethyl)acetamide

Comparison: Compared to these similar compounds, 2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and potential biological activity. The oxetane ring can undergo unique ring-opening reactions that are not observed in the other compounds listed.

Properties

IUPAC Name

2-chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-3-9(5-13-6-9)4-11-8(12)7(2)10/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDQYTLKFTZJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CNC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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